![molecular formula C25H21ClN4O3S2 B2941222 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride CAS No. 1184995-19-4](/img/structure/B2941222.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C25H21ClN4O3S2 and its molecular weight is 525.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for maintaining genomic stability. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
APE1 is a key enzyme involved in DNA repair processes. It facilitates the cleavage of abasic sites in DNA, which can arise from spontaneous hydrolysis or DNA damage caused by environmental factors or therapeutic agents. The inhibition of APE1 has been linked to increased sensitivity of cancer cells to DNA-damaging agents, making it a target for cancer therapy. The compound under discussion has been shown to inhibit APE1 activity effectively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure significantly influence the biological activity of the compound. For instance, variations in the substituents on the benzo[d]thiazole and thieno[2,3-c]pyridine moieties have been explored to enhance potency and selectivity against APE1.
Compound | Substituent | IC50 (µM) | Notes |
---|---|---|---|
1 | None | 4.5 | Base compound |
2 | Methyl | 3.0 | Enhanced activity |
3 | Isopropyl | 2.0 | Most potent variant |
In Vitro and In Vivo Studies
In vitro studies using HeLa cell extracts demonstrated that the compound significantly inhibited APE1 activity and potentiated the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ). In vivo studies showed favorable pharmacokinetics with good plasma exposure levels after administration in mice.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of the compound on various cancer cell lines, including glioblastoma and pancreatic cancer models. The results indicated that treatment with the compound led to a marked increase in abasic site accumulation and enhanced apoptosis when combined with DNA-damaging agents.
Case Study 2: Resistance Mechanisms
Another study focused on chemoresistant cell lines. It was found that APE1 expression was upregulated in these cells, correlating with resistance to TMZ. The introduction of the compound resulted in decreased APE1 levels and restored sensitivity to chemotherapy.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S2.ClH/c1-28-11-10-16-19(12-28)34-23(21(16)22-26-17-8-4-5-9-18(17)33-22)27-20(30)13-29-24(31)14-6-2-3-7-15(14)25(29)32;/h2-9H,10-13H2,1H3,(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHHOUUXDFMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.